4-Nonyn-2-ol
Description
4-Nonyn-2-ol is an alkyne alcohol with the molecular formula C₉H₁₆O, characterized by a hydroxyl (-OH) group at the second carbon and a triple bond between the fourth and fifth carbons. The presence of both a polar hydroxyl group and a nonpolar alkyne chain creates unique solubility and reactivity profiles, distinguishing it from saturated alcohols and other positional isomers.
Properties
IUPAC Name |
non-4-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h9-10H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSBCOSYTPHPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458618 | |
| Record name | 4-Nonyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82801-46-5 | |
| Record name | 4-Nonyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nonyn-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-heptyne with formaldehyde in the presence of a base, followed by reduction. Another method includes the hydroboration-oxidation of 4-nonyne, where the alkyne is first hydroborated and then oxidized to form the alcohol.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of 4-nonyne using a suitable catalyst such as palladium on carbon. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Nonyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to form a single or double bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often employed.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Nonynone or nonynal.
Reduction: Nonene or nonane.
Substitution: 4-Nonyn-2-chloride.
Scientific Research Applications
4-Nonyn-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe for studying enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nonyn-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The triple bond in the nonyne chain can undergo reactions that modify the compound’s structure and function, affecting various biochemical pathways.
Comparison with Similar Compounds
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight | CAS No. | Functional Groups | Key Properties |
|---|---|---|---|---|---|
| This compound | C₉H₁₆O | 140.22* | N/A | -OH (C2), C≡C (C4–C5) | Higher reactivity (triple bond) |
| 3-Nonyn-2-ol | C₉H₁₆O | 140.22 | 26547-25-1 | -OH (C2), C≡C (C3–C4) | Lower acidity than this compound |
| 2-Nonyn-4-ol | C₉H₁₆O | 140.22 | 106756-97-2 | -OH (C4), C≡C (C2–C3) | Potential intramolecular H-bonding |
| 2-Nonanol | C₉H₂₀O | 144.25 | 628-99-9 | -OH (C2), saturated chain | Higher boiling point, lower reactivity |
| 4-Methyl-4-nonanol | C₁₀H₂₂O | 158.28 | 23418-38-4 | -OH (C4), branched chain | Increased hydrophobicity |
*Calculated molecular weight for this compound based on formula.
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